Ethyl 3-(2-furoylamino)benzoate
Description
Ethyl 3-(2-furoylamino)benzoate is a benzoate ester derivative featuring a furoylamino substituent at the 3-position of the benzene ring. The compound combines an aromatic ester backbone with a fused heterocyclic (furan) amide group, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26g/mol |
IUPAC Name |
ethyl 3-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C14H13NO4/c1-2-18-14(17)10-5-3-6-11(9-10)15-13(16)12-7-4-8-19-12/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
OLFYFSVQSTZMGA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Ethyl 3-(2-furoylamino)benzoate with structurally related compounds, focusing on substituent effects, synthesis, physical properties, and reactivity.
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Key Observations
- Furoylamino vs. Isoxazolylamino (I-6501): The furoylamino group in the target compound introduces a fused oxygen-containing heterocycle, whereas I-6501 features a nitrogen-oxygen isoxazole ring.
- Amide vs. Ether Linkages (L2): Ether groups (as in L2) reduce polarity compared to the amide in the target compound, impacting solubility. The ester carbonyl in L2 shows a characteristic IR stretch at 1715 cm⁻¹ , while the amide carbonyl in this compound would likely absorb near 1650 cm⁻¹.
- Azo vs. Amide Functionality: Ethyl 3-(2',4'-dihydroxyphenylazo)benzoate contains a conjugated azo group (–N=N–), which confers strong UV-Vis absorption (chromophoric properties) suitable for dye applications .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
| Property | This compound | I-6501 | L2 | Ethyl 3-(2',4'-dihydroxyazo)benzoate |
|---|---|---|---|---|
| Polarity | Moderate (amide + ester) | Low (thioether) | Low (ether) | High (azo + phenolic –OH) |
| Solubility | Likely polar aprotic solvents | Lipophilic | Lipophilic | Aqueous basic conditions |
| IR Stretches (cm⁻¹) | ~1650 (amide C=O) | N/A | 1715 (ester C=O) | ~1600 (azo N=N) |
Reactivity Insights
- The furoylamino group may participate in hydrogen bonding due to the amide N–H, enhancing crystallinity (relevant for X-ray studies, as in ’s SHELX applications) .
- Ether and thioether linkages (L2, I-6501) are less reactive toward hydrolysis compared to esters or amides, improving stability in acidic/basic conditions .
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